molecular formula C10H8ClNO2S3 B6577886 5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 557773-78-1

5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B6577886
CAS No.: 557773-78-1
M. Wt: 305.8 g/mol
InChI Key: IVFFVKFOWQYYJK-UHFFFAOYSA-N
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Description

5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro group, a methylbenzenesulfonyl group, and a thiazole-2-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Methylbenzenesulfonyl Group: This step involves sulfonylation, where the thiazole compound is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors, particularly targeting carbonic anhydrase, which is involved in various physiological processes.

    Medicine: Research is ongoing into its potential as an anticancer and antimicrobial agent, with studies showing promising results in inhibiting the growth of certain cancer cell lines and bacteria.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes like carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity.

    Pathways Involved: Inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport, which can lead to antiproliferative effects on cancer cells and antimicrobial activity against bacteria.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonyl-2,3-dihydro-1,3-thiazole-2-thione: Lacks the chloro group but shares the thiazole and sulfonyl moieties.

    5-chloro-2,3-dihydro-1,3-thiazole-2-thione: Lacks the methylbenzenesulfonyl group but retains the chloro and thiazole moieties.

Uniqueness

5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione is unique due to the combination of its chloro, methylbenzenesulfonyl, and thiazole-2-thione groups. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S3/c1-6-2-4-7(5-3-6)17(13,14)9-8(11)16-10(15)12-9/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFFVKFOWQYYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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